molecular formula C24H18BrN3O B4160681 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4160681
M. Wt: 444.3 g/mol
InChI Key: OYHFXIUJXZBUQY-UHFFFAOYSA-N
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Description

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a pyridine ring at the 2nd position, and an indenyl group at the N-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O/c25-18-5-7-22-20(13-18)21(14-23(28-22)16-8-10-26-11-9-16)24(29)27-19-6-4-15-2-1-3-17(15)12-19/h4-14H,1-3H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHFXIUJXZBUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Pyridine: The brominated quinoline is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide by reacting the intermediate with an appropriate amine, such as 2,3-dihydro-1H-inden-5-amine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the carboxamide group.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure with a chlorine atom instead of bromine.

    6-fluoro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure with a fluorine atom instead of bromine.

    6-iodo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide

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